![molecular formula C8H12N2O2 B055300 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 113932-54-0](/img/structure/B55300.png)
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (MMTP) is a synthetic compound that belongs to the class of isoxazolopyridines. It is a potent and selective agonist for the GABA-B receptor, which is a type of receptor that is responsible for the inhibitory effects of the neurotransmitter GABA in the central nervous system. MMTP has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mechanism Of Action
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine acts as a selective agonist for the GABA-B receptor, which is a type of receptor that is responsible for the inhibitory effects of the neurotransmitter GABA in the central nervous system. Activation of the GABA-B receptor leads to the inhibition of neurotransmitter release and the modulation of ion channels, resulting in a decrease in neuronal excitability. 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to enhance GABA-B receptor function and increase the inhibitory effects of GABA in the central nervous system.
Biochemical And Physiological Effects
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, reduce the release of glutamate, and modulate the activity of ion channels. 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are important for neuronal survival and function.
Advantages And Limitations For Lab Experiments
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several advantages for lab experiments. It is a highly selective agonist for the GABA-B receptor, which allows for precise modulation of neuronal activity. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for synthesis and purification. It is also relatively expensive and may not be readily available for all research purposes.
Future Directions
There are several potential future directions for the study of 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One area of interest is the development of more potent and selective GABA-B receptor agonists with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, the study of the long-term effects of 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine on neuronal function and behavior is an important area of future research.
Synthesis Methods
The synthesis of 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves the reaction of 4-methyl-5-nitroso-2,3-dihydropyridine with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. This method has been optimized to produce high yields of pure 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine with good reproducibility.
Scientific Research Applications
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as anxiety, depression, epilepsy, and addiction. It has been shown to have anxiolytic, antidepressant, anticonvulsant, and anti-addictive effects in animal models. 3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been investigated for its potential use in the treatment of chronic pain, schizophrenia, and cognitive disorders.
properties
CAS RN |
113932-54-0 |
|---|---|
Product Name |
3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine |
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methoxy-4-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H12N2O2/c1-5-7-6(3-4-9-5)12-10-8(7)11-2/h5,9H,3-4H2,1-2H3 |
InChI Key |
OXIBGWROTHBWBX-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CCN1)ON=C2OC |
Canonical SMILES |
CC1C2=C(CCN1)ON=C2OC |
synonyms |
Isoxazolo[4,5-c]pyridine, 4,5,6,7-tetrahydro-3-methoxy-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





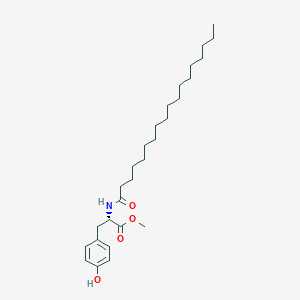

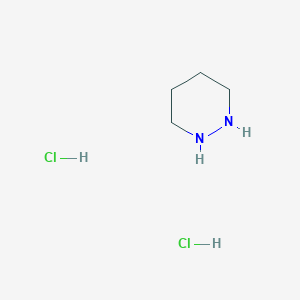
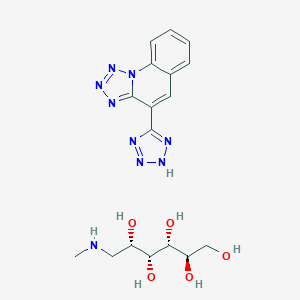
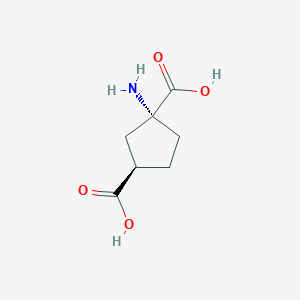
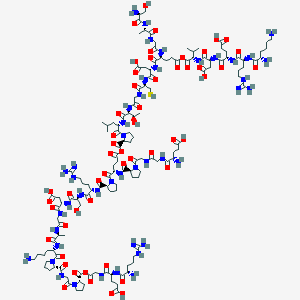
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
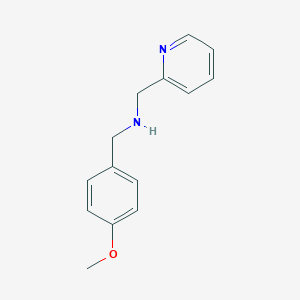
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)